molecular formula C22H15F2N3O4S B11428739 (2Z)-N-(3,4-difluorophenyl)-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide

(2Z)-N-(3,4-difluorophenyl)-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide

Cat. No.: B11428739
M. Wt: 455.4 g/mol
InChI Key: YMKSSTJMCIRDBG-ROMGYVFFSA-N
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Description

(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIFLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of benzenesulfonamidoimino and difluorophenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIFLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a chromene derivative with a benzenesulfonamide and a difluorophenylamine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIFLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIFLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme activities or as a ligand in binding studies. Its structural features make it suitable for investigating interactions with biological macromolecules.

Medicine

In medicine, (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIFLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIFLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamidoimino group may act as a binding moiety, while the difluorophenyl group could enhance its affinity and specificity. The chromene core may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DICHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE
  • (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIMETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE
  • (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIMETHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE

Uniqueness

The uniqueness of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(3,4-DIFLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE lies in its difluorophenyl group, which can significantly influence its chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C22H15F2N3O4S

Molecular Weight

455.4 g/mol

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,4-difluorophenyl)chromene-3-carboxamide

InChI

InChI=1S/C22H15F2N3O4S/c23-18-11-10-15(13-19(18)24)25-21(28)17-12-14-6-4-5-9-20(14)31-22(17)26-27-32(29,30)16-7-2-1-3-8-16/h1-13,27H,(H,25,28)/b26-22-

InChI Key

YMKSSTJMCIRDBG-ROMGYVFFSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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